In Vitro Anti-MAC Potency: Rifamexil MIC50 and MIC90 vs. Rifampicin, Rifapentine, and Rifabutin
In a direct head-to-head comparison against 20 clinical isolates of Mycobacterium avium complex (MAC), Rifamexil (P/DEA, compound 6) demonstrated an MIC50 of 2 μg/mL and MIC90 of 2 μg/mL, with an MIC range of 0.5–4 μg/mL [1]. In the same assay, rifampicin exhibited an MIC50 of 16 μg/mL, MIC90 of 64 μg/mL, and range of 2–128 μg/mL; rifapentine exhibited an MIC50 of 8 μg/mL, MIC90 of 16 μg/mL, and range of 0.5–32 μg/mL; and rifabutin exhibited an MIC50 of 1 μg/mL, MIC90 of 4 μg/mL, and range of 0.25–8 μg/mL [1].
| Evidence Dimension | In vitro potency against Mycobacterium avium complex (MAC) clinical isolates |
|---|---|
| Target Compound Data | MIC50 = 2 μg/mL; MIC90 = 2 μg/mL; MIC range = 0.5–4 μg/mL |
| Comparator Or Baseline | Rifampicin: MIC50 = 16 μg/mL, MIC90 = 64 μg/mL, range = 2–128 μg/mL; Rifapentine: MIC50 = 8 μg/mL, MIC90 = 16 μg/mL, range = 0.5–32 μg/mL; Rifabutin: MIC50 = 1 μg/mL, MIC90 = 4 μg/mL, range = 0.25–8 μg/mL |
| Quantified Difference | Rifamexil MIC50 is 8-fold lower than rifampicin (2 vs. 16 μg/mL) and 4-fold lower than rifapentine (2 vs. 8 μg/mL); Rifamexil MIC50 is 2-fold higher than rifabutin (2 vs. 1 μg/mL) |
| Conditions | 20 MAC clinical isolates tested in broth dilution assay; MIC values determined as the concentration inhibiting visible growth |
Why This Matters
For laboratories screening compounds against MAC, Rifamexil offers potency intermediate between rifabutin and rifapentine, with a narrower MIC range that may translate to more predictable in vitro activity.
- [1] Cavalleri B, Turconi M, Tamborini G, Occelli E, Cietto G, Pallanza R, Scotti R, Berti M, Romanó G, Parenti F. Synthesis and biological activity of some derivatives of rifamycin P. J Med Chem. 1990 May;33(5):1470-6. Table V. doi: 10.1021/jm00167a029. View Source
